

Spectroscopic and Synthetic Overview of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

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Compound of Interest

Compound Name: Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural information for the compound **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate**. Due to the limited availability of experimentally derived spectroscopic data in public-access databases and literature, this document primarily relies on computational predictions and data for structurally related compounds.

Compound Identification

Basic chemical identifiers for **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** are crucial for accurate database searching and procurement.

Identifier	Value
IUPAC Name	methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
CAS Number	39757-35-2 [1]
Molecular Formula	C ₁₁ H ₉ ClO ₄ [1] [2]
Molecular Weight	240.64 g/mol [1]
Canonical SMILES	COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl [2]
InChI Key	PIULUHUQDVELBO-UHFFFAOYSA-N [2]

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** is not readily available in the surveyed literature. The following sections provide predicted data and general characteristics expected for a molecule with this structure.

Mass Spectrometry

Predicted mass spectrometry data is available and provides expected mass-to-charge ratios for various adducts of the parent molecule.[\[2\]](#)

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	241.02622
$[\text{M}+\text{Na}]^+$	263.00816
$[\text{M}-\text{H}]^-$	239.01166
$[\text{M}]^+$	240.01839
$[\text{M}]^-$	240.01949

NMR Spectroscopy (^1H and ^{13}C)

Specific, experimentally verified ^1H and ^{13}C NMR data for **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** are not available in the public domain. However, based on the structure, the following proton and carbon environments are expected:

- ^1H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the butanoate chain, and the methyl protons of the ester group. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum. The methylene protons would be expected to show a singlet, and the methyl ester protons would also present as a singlet.
- ^{13}C NMR: Resonances for the carbonyl carbons of the ketone and ester, the carbons of the chlorophenyl ring, the methylene carbon, and the methyl carbon of the ester. The presence of the electron-withdrawing chlorine atom and the carbonyl groups would influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

Experimental IR spectra for **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** are not available. For the isomeric compound, Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a vapor phase IR spectrum is noted to be available in SpectraBase, though the specific absorption bands are not detailed in the search results.^[3] Based on the functional groups present, the IR spectrum of the target compound is expected to show strong characteristic absorption bands for:

- C=O stretching (ester): Typically in the range of 1750-1735 cm⁻¹.
- C=O stretching (ketone): Typically in the range of 1725-1705 cm⁻¹. The presence of two distinct carbonyl environments may lead to multiple or broadened peaks in this region.
- C-O stretching (ester): In the range of 1300-1000 cm⁻¹.
- C-Cl stretching: In the range of 800-600 cm⁻¹.
- Aromatic C=C stretching: In the range of 1600-1450 cm⁻¹.

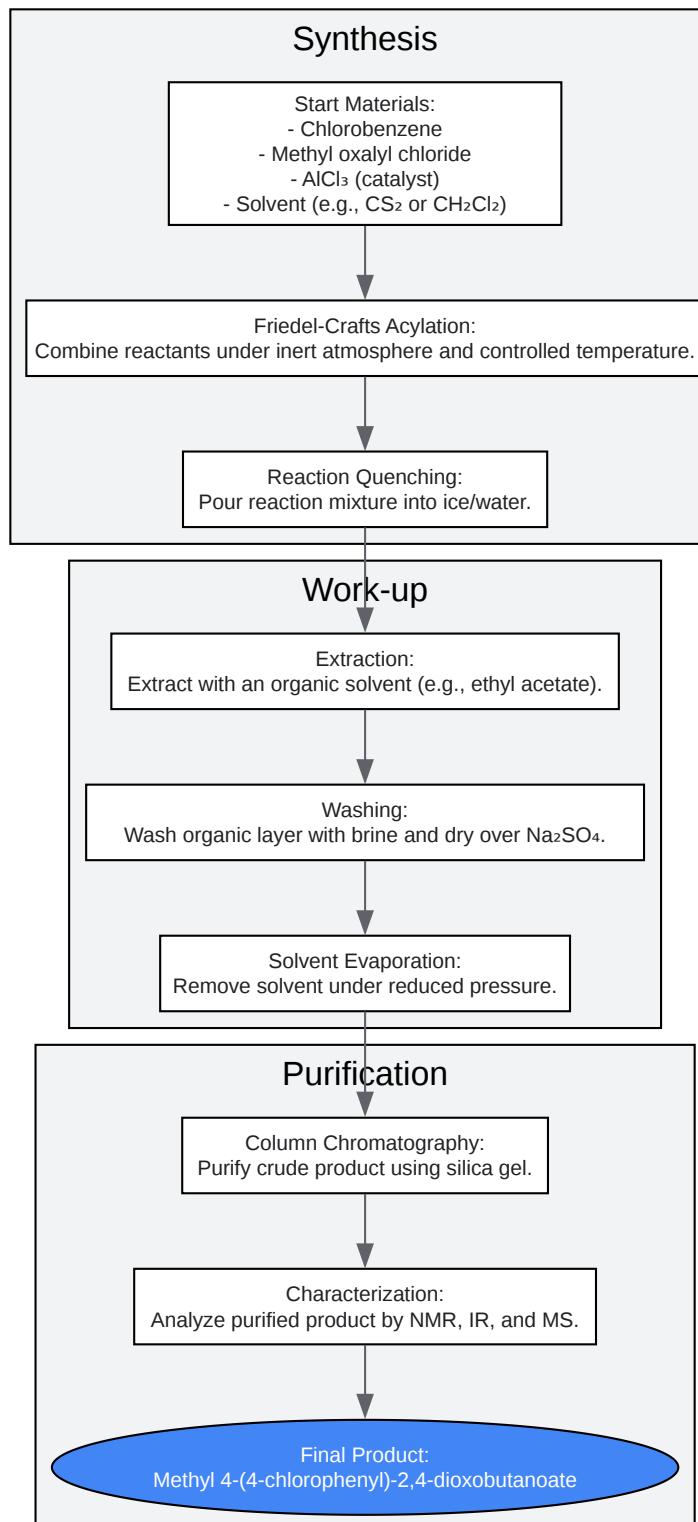
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** could not be located in the available literature. However, a plausible synthetic route can be inferred from procedures for analogous compounds. A common method for synthesizing similar structures is through a Friedel-Crafts acylation reaction.

A synthesis for a structurally related compound, Methyl 4-[5-(4-Chlorophenyl)-2-furanyl]-4-oxobutanate, involves the Friedel-Crafts acylation of 5-(4-chlorophenyl)furan with 3-carbomethoxypropionyl chloride in the presence of aluminum chloride (AlCl₃) in 1,2-dichloroethane.^[4] This suggests a potential synthetic pathway for **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** could involve the reaction of chlorobenzene with a suitable acylating agent.

Below is a hypothetical workflow for the synthesis and purification of **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** based on this related synthesis.

Hypothetical Synthesis Workflow

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Caption: Hypothetical workflow for the synthesis of **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate**.

Signaling Pathways and Biological Activity

No information regarding the involvement of **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate** in specific signaling pathways or its detailed biological activities was found in the performed searches. The compound is listed in a product family of "Protein Degrader Building Blocks," suggesting its potential use in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs).^[1] However, specific targets or pathways are not identified.

Disclaimer: This document is intended for informational purposes only. The lack of experimentally verified spectroscopic data necessitates that researchers independently confirm the structure and purity of any synthesized or procured samples of **Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate**. The provided synthetic protocol is hypothetical and should be adapted and optimized based on laboratory experiments.

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